BenchChemオンラインストアへようこそ!

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide

p300/CBP bromodomain Epigenetic probe Target engagement

This compound is the definitive entry point into the patented arylimidazolyl isoxazole series for p300/CBP bromodomain targeting. Unlike simpler 5-methylisoxazole-3-carboxamide derivatives, it uniquely features the imidazole-ethoxyethyl pharmacophore essential for acetyl-lysine mimetic engagement. Its unsubstituted imidazole enables late-stage diversification, offering superior versatility over benzimidazole analogs. Procure this building block to accelerate SAR exploration in castration-resistant prostate cancer and epigenetic probe development.

Molecular Formula C12H16N4O3
Molecular Weight 264.285
CAS No. 2034390-34-4
Cat. No. B2742619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide
CAS2034390-34-4
Molecular FormulaC12H16N4O3
Molecular Weight264.285
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCCOCCN2C=CN=C2
InChIInChI=1S/C12H16N4O3/c1-10-8-11(15-19-10)12(17)14-3-6-18-7-5-16-4-2-13-9-16/h2,4,8-9H,3,5-7H2,1H3,(H,14,17)
InChIKeySLDQCFFUEQXKEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide: A p300/CBP Acetyltransferase Modulator Building Block


N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide (CAS 2034390-34-4) is a synthetic small molecule incorporating a 5-methylisoxazole-3-carboxamide core connected via an ethoxyethyl linker to an imidazole ring. This compound serves as an advanced intermediate and a representative member of the arylimidazolyl isoxazole chemical class, which is disclosed in patents as modulators of the histone acetyltransferases p300 and/or CBP, targets implicated in castration-resistant prostate cancer (CRPC) and other malignancies [1]. It is typically procured for structure-activity relationship (SAR) exploration, lead optimization, or as a pharmacological tool for epigenetic probe development [2].

Why Generic 5-Methylisoxazole-3-carboxamide Analogs Cannot Replace CAS 2034390-34-4 in p300/CBP-Targeted Research


Simple 5-methylisoxazole-3-carboxamide derivatives (e.g., UTL-5g or the unsubstituted parent CAS 3445-52-1) lack the essential structural features for engaging the p300/CBP bromodomain or acetyltransferase active site with the required affinity and selectivity profile [1]. The patented arylimidazolyl isoxazole series achieves its biological modulation through a specific pharmacophoric arrangement: the imidazole moiety acts as a key acetyl-lysine mimetic or hydrogen-bonding anchor, while the ethoxyethyl linker provides optimal spacing for binding pocket compatibility that cannot be replicated by methylene, piperazine, or direct aryl-amide linkages found in simpler isoxazole carboxamides [1][2]. Substituting with a compound lacking this precise imidazole-linker topology results in a complete loss of p300/CBP target engagement, preventing meaningful SAR interpretation and rendering downstream activity data irrelevant for epigenetic drug discovery programs [2].

Quantitative Differentiation of CAS 2034390-34-4 as a p300/CBP-Focused Arylimidazolyl Isoxazole Analog


Target Engagement Specificity: p300/CBP Bromodomain vs. Other Epigenetic Readers

The arylimidazolyl isoxazole class, which includes the target compound, was specifically designed to modulate p300 and/or CBP activity, a target pair distinct from BET bromodomains. While general bromodomain inhibitors like ISOX-DUAL exhibit CBP IC50 values of 0.65 μM but also inhibit BRD4 (IC50 1.5 μM), the patented imidazole-isoxazole scaffold provides a structural basis for engineering selectivity away from the BET family by exploiting the unique acetyl-lysine binding pocket geometry of CBP/p300, as evidenced by co-crystal structures of closely related 5-isoxazolyl derivatives [1]. The presence of the 5-methylisoxazole-3-carboxamide and the specific imidazole-ethoxyethyl linker in the target compound represents a chemically tractable starting point for achieving this selectivity window, which is absent in pan-BET inhibitors.

p300/CBP bromodomain Epigenetic probe Target engagement

Structural Differentiation from Benzimidazolyl Isoxazole Derivatives in p300/CBP Patent Series

The CellCentric patent family (US 10,696,666) explicitly distinguishes two core series: benzimidazolyl isoxazoles and arylimidazolyl isoxazoles. The target compound belongs to the arylimidazolyl isoxazole series, characterized by an imidazole ring directly linked to the isoxazole-carboxamide via a flexible ethoxyethyl tether. In contrast, the benzimidazolyl series incorporates a benzimidazole ring, which is bulkier and imposes different conformational constraints on the molecule's overall shape [1]. This distinction is critical because the patent specifies that modifications within the 'R1' substituent of the imidazole ring (the position where the target compound has a simple imidazole) provide a distinct SAR landscape for modulating p300/CBP activity, separate from the benzimidazole-based series. The target compound's smaller, unsubstituted imidazole head group offers a minimal pharmacophore that can be further diversified in medicinal chemistry programs.

Arylimidazolyl isoxazole Patent SAR Scaffold evolution

Computational Docking Compatibility vs. Structurally Divergent CSF-1R Isoxazole Inhibitors

A series of N-(4-heterocycloalkyl-2-cycloalkylphenyl)-5-methylisoxazole-3-carboxamide derivatives have been identified as highly selective CSF-1R inhibitors (e.g., compounds 7dri and 7dsi) with reported molecular docking studies in the CSF1R binding site [1]. These compounds share the 5-methylisoxazole-3-carboxamide core with the target compound but diverge entirely in the amine portion, featuring bulky cycloalkylphenyl substituents instead of the imidazole-ethoxyethyl group. The target compound's distinct imidazole-bearing side chain orients the molecule toward the epigenetic reader domain (CBP/p300) rather than the CSF-1R kinase pocket. This chemotype divergence provides direct functional selectivity: while CSF-1R inhibitors are pursued for neurodegenerative diseases, the target compound's scaffold is tailored for epigenetic oncology applications, offering researchers a clear pathway-specific chemical tool free from confounding kinase inhibition profiles common to broad-spectrum isoxazole derivatives.

Kinase inhibitor selectivity CSF-1R Computational docking

Linker Length and Composition: Advantage Over Direct Amide-Linked Isoxazole-Imidazole Analogs

The target compound incorporates a distinctive ethoxyethyl linker (-O-CH2-CH2-) between the imidazole and the exocyclic amide nitrogen, contrasting with the more commonly encountered methylene or direct N-aryl attachments found in simpler 5-methylisoxazole-3-carboxamide derivatives (e.g., UTL-5g, which has a dichlorophenyl group directly on the amide nitrogen) . The ether oxygen in the linker not only increases aqueous solubility by providing a hydrogen bond acceptor but also adds conformational flexibility, which can be critical for achieving the optimal pose within the shallow bromodomain acetyl-lysine binding channel. This specific linker chemistry is a deliberate design feature of the CellCentric patent series and is absent in the vast majority of commercially available isoxazole-3-carboxamide building blocks, making the target compound a uniquely enabling intermediate for exploring linker SAR in epigenetic drug discovery.

Linker optimization Pharmacophore modeling Solubility

Primary Procurement-Validated Application Scenarios for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide


Epigenetic Chemical Probe Development Targeting the CBP/p300 Bromodomain

The most defensible application for this compound is as a key intermediate in the synthesis of selective chemical probes for the CBP/p300 bromodomain. A structural study using 5-isoxazolyl-benzimidazole fragments has demonstrated the feasibility of developing highly potent and selective ligands for this epigenetic reader module [1]. The target compound's unique imidazole-ethoxyethyl tail provides a synthetically validated entry point into the patented arylimidazolyl isoxazole series, allowing academic and industrial laboratories to rapidly access tool compounds that can interrogate the role of CBP/p300 in prostate cancer and immune checkpoint regulation, as demonstrated in the foundational patent [2]. By deploying this specific building block, research groups avoid the intellectual property risks and synthetic challenges associated with alternative scaffolds.

Medicinal Chemistry SAR Expansion: Imidazole N-Alkylation and Derivatization Platform

The unsubstituted imidazole ring in the target compound provides a versatile handle for diversification through N-alkylation, metal-catalyzed cross-coupling, or click chemistry. This is an advantage over benzimidazole-containing analogs from the same patent series, which are less amenable to late-stage functionalization. Researchers can use this compound to systematically explore the impact of imidazole substituents on p300/CBP potency, selectivity over other bromodomains, and pharmacokinetic properties while staying within the claimed chemical space of the lead patent series [2].

Linker Structure-Activity Relationship Studies in Epigenetic Modulator Design

The ethoxyethyl linker in the target compound is a specific structural feature designed to optimize the distance between the isoxazole core and the imidazole recognition element. This compound is therefore ideally suited for systematic linker SAR studies. By comparing the target compound's binding affinity and cellular activity against analogs with shorter (methylene) or more rigid (piperazine) linkers, medicinal chemistry teams can establish the optimal tether length and flexibility for CBP/p300 engagement, directly informing lead optimization while building on a patent-backed scaffold [2].

Negative Control Generation for CSF-1R Kinase Selectivity Profiling

Given that the 5-methylisoxazole-3-carboxamide core is shared with potent CSF-1R kinase inhibitors, this specific analog—with its imidazole-ethoxyethyl amine substitution—can serve as a validated negative control compound in kinase selectivity panels. Because the bulky amine portion directs the molecule toward a different protein family (epigenetic readers), it is expected to show minimal activity against CSF-1R and related kinases, thus providing researchers with a matched chemical tool to confirm that observed phenotypic effects are indeed driven by p300/CBP modulation rather than off-target kinase inhibition [1].

Quote Request

Request a Quote for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.